

Synthesis of 6-Isopropylpyridazin-3(2H)-one: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 6-Isopropylpyridazin-3(2H)-one

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[Shanghai, China] – This application note provides a comprehensive protocol for the synthesis of **6-Isopropylpyridazin-3(2H)-one**, a valuable heterocyclic compound for researchers in drug development and medicinal chemistry. The synthesis follows a two-step process involving the formation of a γ -keto acid intermediate, followed by cyclization and subsequent oxidation to yield the target pyridazinone.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The **6-Isopropylpyridazin-3(2H)-one** scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents. This document outlines a detailed and reproducible protocol for its laboratory-scale synthesis, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of **6-Isopropylpyridazin-3(2H)-one** is accomplished through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 5-methyl-4-oxohexanoic acid, via a Michael addition reaction. The subsequent step is a condensation reaction of this γ -keto acid with hydrazine hydrate to form the dihydropyridazinone ring, which is then oxidized to the final aromatic pyridazinone product.

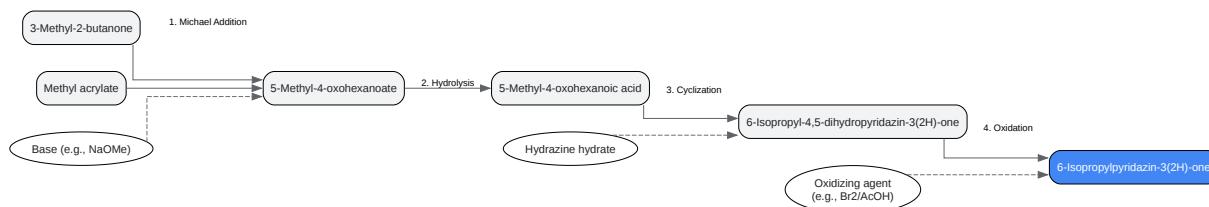
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Figure 1: Synthetic workflow for **6-Isopropylpyridazin-3(2H)-one**.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-4-oxohexanoic acid

This procedure is based on the general principle of Michael addition of a ketone to an α,β -unsaturated ester.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- 3-Methyl-2-butanone
- Methyl acrylate
- Sodium methoxide (NaOMe)
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 3-methyl-2-butanone (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.
- Stir the resulting mixture at room temperature for 30 minutes.
- Add methyl acrylate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
- Allow the reaction mixture to stir at room temperature for 24 hours.
- Neutralize the reaction with a solution of hydrochloric acid.
- Remove the methanol under reduced pressure.
- To the residue, add a solution of sodium hydroxide (2.0 equivalents) and stir at room temperature for 12 hours to effect hydrolysis.
- Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyl-4-oxohexanoic acid.
- The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 6-Isopropylpyridazin-3(2H)-one

This two-part step involves the cyclization of the γ -keto acid with hydrazine hydrate to form a dihydropyridazinone, followed by oxidation.[4][5][6]

Materials:

- 5-Methyl-4-oxohexanoic acid
- Hydrazine hydrate (80% solution in water)
- Ethanol

- Bromine
- Glacial acetic acid
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Ethyl acetate

Part A: Cyclization to 6-Isopropyl-4,5-dihydropyridazin-3(2H)-one

- In a round-bottom flask, dissolve 5-methyl-4-oxohexanoic acid (1.0 equivalent) in ethanol.
- Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- The resulting crude 6-isopropyl-4,5-dihydropyridazin-3(2H)-one can be used directly in the next step or purified by recrystallization.

Part B: Oxidation to **6-Isopropylpyridazin-3(2H)-one**

- Dissolve the crude 6-isopropyl-4,5-dihydropyridazin-3(2H)-one (1.0 equivalent) in glacial acetic acid.
- Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Pour the reaction mixture into ice-water and quench the excess bromine by adding a saturated solution of sodium thiosulfate.

- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford pure **6-Isopropylpyridazin-3(2H)-one**.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **6-Isopropylpyridazin-3(2H)-one** and its intermediates.

Table 1: Reactant and Product Quantities for the Synthesis of 5-Methyl-4-oxohexanoic acid

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Ratio
3-Methyl-2-butanone	C ₅ H ₁₀ O	86.13	1.5
Methyl acrylate	C ₄ H ₆ O ₂	86.09	1.0
Sodium methoxide	CH ₃ NaO	54.02	1.2
5-Methyl-4-oxohexanoic acid	C ₇ H ₁₂ O ₃	144.17	-

Table 2: Reaction Conditions for the Synthesis of 5-Methyl-4-oxohexanoic acid

Step	Temperature (°C)	Time (h)	Solvent
Michael Addition	0 to RT	24	Methanol
Hydrolysis	RT	12	Water

Table 3: Reactant and Product Quantities for the Synthesis of **6-Isopropylpyridazin-3(2H)-one**

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Ratio
5-Methyl-4-oxohexanoic acid	C ₇ H ₁₂ O ₃	144.17	1.0
Hydrazine hydrate (80%)	H ₆ N ₂ O	50.06	1.2
Bromine	Br ₂	159.81	1.1
6-Isopropylpyridazin-3(2H)-one	C ₇ H ₁₀ N ₂ O	138.17	-

Table 4: Reaction Conditions for the Synthesis of **6-Isopropylpyridazin-3(2H)-one**

Step	Temperature (°C)	Time (h)	Solvent
Cyclization	Reflux	4-6	Ethanol
Oxidation	RT	2-4	Acetic Acid

Conclusion

This application note provides a detailed and structured protocol for the synthesis of **6-Isopropylpyridazin-3(2H)-one**. The described methods are based on established chemical principles and offer a reliable pathway for obtaining this important heterocyclic compound for research and development purposes. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.

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